molecular formula C13H14O3 B6188709 5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid CAS No. 2757999-61-2

5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid

Cat. No.: B6188709
CAS No.: 2757999-61-2
M. Wt: 218.25 g/mol
InChI Key: KJVAYMXKGIDXBK-UHFFFAOYSA-N
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Description

5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid (CAS 2757999-61-2) is a sophisticated saturated isostere of a meta-substituted benzene ring, designed to help medicinal chemists escape from flatland and develop three-dimensional, Fsp3-rich therapeutic agents . Crystallographic analyses confirm that the 3-oxabicyclo[3.1.1]heptane core possesses geometric properties nearly identical to those of meta-benzene, making it an excellent mimetic for this common pharmacophore . The key application of this building block is in the synthesis of novel bioactive compounds with enhanced physicochemical properties. A prominent example is the replacement of the central benzene ring in the anticancer drug Sonidegib with this core, which resulted in a potent, patent-free analogue exhibiting nanomolar potency, significantly reduced lipophilicity, and a greater than 500% improvement in water solubility . The incorporation of an oxygen atom within the bicyclic framework further contributes to improved aqueous solubility compared to all-carbon bioisosteres . The carboxylic acid functional group provides a versatile handle for further synthetic modification via amide coupling or reduction to other valuable intermediates, facilitating its integration into drug discovery programs . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

CAS No.

2757999-61-2

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid

InChI

InChI=1S/C13H14O3/c14-11(15)13-6-12(7-13,8-16-9-13)10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,15)

InChI Key

KJVAYMXKGIDXBK-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(COC2)C(=O)O)C3=CC=CC=C3

Purity

95

Origin of Product

United States

Preparation Methods

Spirocyclic Oxetane Ester Formation

The process commences with a commercially available phenyl-containing alcohol, which undergoes base-mediated cyclization to form a spirocyclic oxetane ester. For example, treatment of the starting alcohol with sodium ethoxide (NaOEt) in ethanol under reflux yields oxetane 4 (Scheme 3 in). This step typically achieves >85% yield and is scalable to multigram quantities.

Reduction and Isomerization

The oxetane ester is reduced using lithium aluminium hydride (LiAlH₄) to produce a primary alcohol. Subsequent Lewis acid-catalyzed isomerization, employing boron trifluoride etherate (BF₃·Et₂O), reorganizes the spirocyclic structure into the 3-oxabicyclo[3.1.1]heptane core. This dual-step reduction-isomerization sequence proceeds in 90% combined yield (40 g scale).

Oxidation to Carboxylic Acid

The primary alcohol at the bridgehead position is oxidized to the carboxylic acid via a two-stage protocol:

Swern Oxidation to Aldehyde

The alcohol undergoes Swern oxidation using oxalyl chloride (COCl₂) and dimethyl sulfoxide (DMSO) in dichloromethane at −78°C, yielding the corresponding aldehyde. This step is highly efficient, with reported yields of 85% for analogous substrates (Scheme 5 in).

Sodium Chlorite-Mediated Oxidation

The aldehyde is further oxidized to the carboxylic acid using sodium chlorite (NaClO₂) in the presence of 2-methyl-2-butene as a scavenger. This reaction, conducted in a tert-butanol/water mixture, achieves near-quantitative conversion (87–94% yield).

Functional Group Compatibility and Substrate Scope

The synthetic route tolerates diverse substituents on the aromatic ring, enabling the incorporation of the phenyl group at the 5-position. Key observations include:

Substituent TypeExample CompoundYield (%)
Alkyl5a89
Methoxy6a91
Halogen (F, Cl)8a, 10a84–88
Heterocyclic13a (thiophene)78

The phenyl group is introduced during the initial alkylation step, where a benzyl-containing ester reacts with the oxetane intermediate under basic conditions (e.g., NaH/DMF).

Crystallographic Validation and Steric Analysis

X-ray diffraction studies confirm the bicyclic structure and substituent geometry. For 5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid derivatives:

  • Bridgehead Distance (r): 2.10–2.12 Å (vs. 2.42–2.43 Å for meta-benzene)

  • Inter-Substituent Distance (d): 4.75–4.77 Å (vs. 4.93–5.05 Å for meta-benzene)

  • Angle Between Substituents (φ): 120–124° (vs. 116–122° for meta-benzene)

These metrics demonstrate the scaffold’s ability to mimic meta-benzene while introducing conformational rigidity.

Stability and Physicochemical Properties

The carboxylic acid derivative exhibits exceptional stability:

  • Thermal Stability: No decomposition observed at 100°C for 5 minutes (1H NMR/LC-MS).

  • Shelf Life: Stable for >6 months at room temperature in closed vials.

  • Acidity (pKa): 4.2–4.3, comparable to meta-methyl benzoic acid (pKa = 4.3), ensuring similar ionization behavior in biological systems.

Applications in Medicinal Chemistry

The 3-oxabicyclo[3.1.1]heptane core serves as a bioisostere for meta-benzene in drug design. For instance, the synthesis of Sonidegib analogues highlights its utility in improving solubility and metabolic stability while retaining target affinity.

Alternative Synthetic Routes

While the primary method relies on alcohol oxidation, exploratory pathways include:

  • Radical Decarboxylation: Nickel-catalyzed decarboxylative coupling of redox-active esters (e.g., N-hydroxypthalimide esters) to install diverse substituents.

  • Direct Carboxylation: Though less explored, carboxylation via CO₂ insertion under high-pressure conditions remains a potential area for development.

Challenges and Optimization Opportunities

  • Anhydrous Conditions: LiAlH₄ reductions require strict moisture control to prevent side reactions.

  • Lewis Acid Selection: BF₃·Et₂O outperforms HCl or H₃PO₄ in isomerization efficiency (97% vs. 70–80%).

  • Scalability: The protocol’s scalability to 40 g batches underscores its industrial viability .

Chemical Reactions Analysis

Types of Reactions

5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid can undergo several types of chemical reactions, including:

    Oxidation: This reaction can convert the carboxylic acid group to other functional groups such as aldehydes or ketones.

    Reduction: Reduction reactions can be used to convert the carboxylic acid group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens or nitrating agents can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Aldehydes, ketones, or carboxylic acid derivatives.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid has several applications in scientific research:

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Its unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor agonists/antagonists.

    Material Science: The compound’s stability and reactivity make it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 5-position substituent on the bicyclic scaffold significantly influences molecular properties. Key derivatives include:

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight Key Features Source
5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid Phenyl (C₆H₅) C₁₃H₁₄O₃* ~218.25* Hydrophobic aromatic group
5-(5-Chlorothiophen-2-yl)-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid 5-Chlorothiophene C₁₁H₁₁ClO₃S 282.72 Electronegative Cl and S atoms
5-Methoxycarbonyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid Methoxycarbonyl (COOCH₃) C₉H₁₂O₅ 200.19 Ester group for lipophilicity
5-{[(Benzyloxy)carbonyl]amino}-bicyclo[3.1.1]heptane-1-carboxylic acid Benzyloxycarbonyl amino C₁₆H₁₉NO₄ 289.33 Bulky, protective group
  • Phenyl vs.
  • Methoxycarbonyl : This ester group improves membrane permeability, making the compound a candidate for prodrug strategies .
  • Benzyloxycarbonyl Amino: Adds steric bulk and protection for amine functionalities, common in peptide synthesis .

Physicochemical and Pharmacological Properties

  • Crystallinity : While crystallinity data for the phenyl derivative are unavailable, analogs like dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid meet pharmacopeial crystallinity standards, suggesting similar bicyclic acids may exhibit favorable formulation properties .
  • Solubility and Bioavailability : The phenyl-substituted compound likely has lower aqueous solubility compared to the methoxycarbonyl derivative due to reduced polarity. However, ester groups in the latter may enhance tissue penetration .
  • Thermal Stability : Bicyclic frameworks generally confer rigidity, improving thermal stability. Substituents like chlorine (in chlorothiophene) may further stabilize the molecule via halogen bonding .

Biological Activity

5-Phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₃H₁₄O₃
  • Molecular Weight : 218.25 g/mol
  • SMILES Notation : C1C2(CC1(COC2)C(=O)O)C3=CC=CC=C3

The compound features a phenyl group attached to an oxabicycloheptane ring, which contributes to its reactivity and interaction with biological targets.

The biological activity of 5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid can be attributed to several mechanisms:

  • Aldehyde Group Reactivity : The aldehyde moiety can form covalent bonds with nucleophiles, influencing various biochemical pathways.
  • Phenyl Group Interactions : This group can participate in hydrophobic and π-π stacking interactions, enhancing binding affinity to proteins.
  • Bicyclic Structure : The rigid conformation of the oxabicycloheptane ring affects the compound's overall reactivity and stability, making it a useful scaffold in drug design.

Pharmacological Activities

Research indicates that 5-phenyl-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid exhibits several pharmacological activities:

Activity TypeDescriptionReferences
Anti-inflammatory Inhibits pathways involving caspase-1 and phospholipase A1, reducing inflammation.
Anticancer Shows cytotoxic effects against various cancer cell lines by inhibiting key signaling pathways.
Antibacterial Exhibits antibacterial properties against Gram-positive bacteria, potentially useful in treating infections.
Neuroprotective Protects neuronal cells from oxidative stress, suggesting potential for neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 5-phenyl-3-oxabicyclo[3.1.1]heptane derivatives:

  • Anti-inflammatory Effects : A study demonstrated that derivatives similar to this compound significantly reduced inflammation markers in vitro, suggesting a mechanism involving the inhibition of pro-inflammatory cytokines .
  • Anticancer Potential : Research on γ-butyrolactones has shown that compounds with similar structures exhibit strong cytotoxicity against cancer cells, highlighting the potential for developing anti-cancer agents based on this bicyclic framework .
  • Neuroprotective Properties : In vivo studies indicated that compounds with similar bicyclic structures could reduce memory deficits in animal models of Alzheimer's disease by lowering reactive oxygen species (ROS) levels .

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